Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 4-acetylphenoxy substituent attached to a 2-hydroxypropyl chain. The compound features a piperazine core modified with an ethyl carboxylate group and a hydrochloride salt. The compound is commercially available through multiple suppliers globally, reflecting its relevance in pharmaceutical and chemical research .
Properties
IUPAC Name |
ethyl 4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-3-24-18(23)20-10-8-19(9-11-20)12-16(22)13-25-17-6-4-15(5-7-17)14(2)21;/h4-7,16,22H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYWMHZPZVPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 4-acetylphenol, which is then reacted with epichlorohydrin under basic conditions to form 3-(4-acetylphenoxy)-1,2-epoxypropane.
Nucleophilic Ring Opening: The epoxy intermediate undergoes nucleophilic ring opening with piperazine to yield 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine.
Esterification: The resulting compound is then esterified with ethyl chloroformate in the presence of a base to form Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate.
Hydrochloride Salt Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Strong bases like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits various pharmacological properties, making it a candidate for multiple therapeutic applications:
Antidepressant Effects
Research indicates that compounds with similar structures can modulate the serotonin system, particularly through antagonism of the 5-HT7 receptor. This modulation has been linked to antidepressant effects in rodent models, suggesting that Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride may also exhibit similar properties .
Antitumor Activity
Studies on related piperazine derivatives have shown promising antitumor activity against various cancer cell lines. The structural characteristics of this compound suggest potential efficacy in targeting pathways such as BRAF(V600E) and EGFR, which are critical in cancer therapy .
Anticonvulsant Properties
The compound may also exhibit anticonvulsant activity. Research on similar phenoxyalkylaminoalkanols has demonstrated effectiveness in maximum electroshock tests, indicating that this class of compounds could be beneficial in seizure management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the biphenyl structure significantly influence the biological activity of piperazine derivatives. For instance, the introduction of hydroxyl groups has been associated with increased receptor affinity and improved pharmacological profiles .
Antidepressant Research
A study investigating the effects of similar compounds on mood disorders highlighted that selective antagonism of the 5-HT7 receptor could lead to significant improvements in depressive symptoms in animal models . These findings suggest that this compound may be a viable candidate for further investigation in treating depression.
Antitumor Activity Evaluation
In vitro studies have assessed the cytotoxicity of related piperazine compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cell death and apoptosis induction, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents like doxorubicin through synergistic effects .
Anticonvulsant Activity Assessment
Research into N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols demonstrated promising anticonvulsant activity, warranting further exploration into similar compounds for potential use in epilepsy treatment .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological pathways. The phenoxy and acetyl groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Piperazine derivatives often differ in their aromatic substituents and side-chain modifications. Key structural variations among analogs include:
- Aromatic Substituents: The target compound’s 4-acetylphenoxy group provides a ketone for hydrogen bonding, unlike methyl () or chloro () substituents, which primarily contribute to lipophilicity .
- Side Chains: Analogs like HBK15 and HBK16 () feature halogenated or multi-methyl phenoxy groups, which may alter steric hindrance and electronic effects .
- Heterocyclic Modifications: Compounds such as the indole-substituted derivative () replace phenoxy with heterocycles, significantly altering solubility and receptor interactions .
Physicochemical Properties
- Polarity: The acetyl group increases polarity compared to methyl or chloro substituents, likely reducing logP (estimated logP for target: ~1.5 vs. ~2.2 for 3,4-dimethylphenoxy analog) .
- Solubility : The hydrochloride salt enhances aqueous solubility, critical for bioavailability. Sulfonyl-containing analogs () exhibit even higher polarity due to the strong electron-withdrawing sulfonyl group .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step organic reactions, typically starting with the preparation of a phenol intermediate and epoxypropyl ether. Key steps include:
- Nucleophilic substitution : Reacting the phenol with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.
- Piperazine coupling : Introducing the piperazine moiety via a coupling agent (e.g., EDC•HCl) in dichloromethane or DMF, followed by HCl salt formation .
- Optimization : Use continuous flow reactors to improve yield and purity. Monitor reactions via TLC or HPLC, and purify intermediates via flash chromatography .
Q. How can the compound’s structural integrity and purity be validated?
- X-ray crystallography : Resolve 3D conformation using SHELX programs for small-molecule refinement .
- Spectroscopic analysis : Confirm functional groups via H/C NMR and IR spectroscopy. For example, the acetylphenoxy group shows characteristic carbonyl stretches (~1680 cm) .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; target >95% purity .
Q. What strategies are effective for improving aqueous solubility given its limited solubility profile?
- Salt formation : Explore alternative counterions (e.g., mesylate, tartrate) instead of hydrochloride.
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays.
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxyl or carboxylate positions .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Focus on receptors/enzymes common to piperazine derivatives (e.g., serotonin 5-HT, dopamine D).
- Assay protocols :
- In vitro binding : Radioligand displacement assays with H-labeled antagonists.
- Functional activity : cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How does stereochemistry at the 2-hydroxypropyl moiety influence biological activity?
- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to isolate enantiomers.
- Activity comparison : Test (R)- and (S)-enantiomers in receptor-binding assays. For example, (S)-enantiomers of similar piperazine derivatives show 10-fold higher affinity for 5-HT receptors .
- Computational modeling : Perform docking studies with AutoDock Vina to correlate stereochemistry with binding poses .
Q. What approaches resolve contradictions in SAR data between this compound and structural analogs?
- Comparative SAR table :
| Substituent | Target Affinity (IC, nM) | Selectivity Ratio (5-HT/D) |
|---|---|---|
| 4-Acetylphenoxy | 120 ± 15 | 3.5 |
| 3,4-Dimethylphenoxy | 85 ± 10 | 1.2 |
- Hypothesis testing : The acetyl group may enhance hydrophobicity, improving membrane permeability but reducing selectivity. Validate via logP measurements and MDCK cell permeability assays .
Q. How can metabolically labile sites be identified to guide structural optimization?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
- Hotspots : The piperazine ring and acetylphenoxy group are prone to N-oxidation and hydrolytic cleavage, respectively. Introduce fluorine or methyl groups to block oxidation .
Q. What computational methods predict off-target interactions and toxicity?
- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors).
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity and genotoxicity .
Methodological Challenges
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% bound) and brain penetration (logBB = -1.2), which may explain reduced in vivo activity.
- Metabolite interference : Identify active metabolites via in vivo biotransformation studies .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
